1,8-Dinitronaphthalene
Overview
Description
1,8-Dinitronaphthalene is an organic compound with the molecular formula C₁₀H₆N₂O₄ . It is a derivative of naphthalene, characterized by the presence of two nitro groups (-NO₂) at the 1 and 8 positions on the naphthalene ring. This compound appears as yellow crystals and is known for its strong, bitter taste and irritating odor. It is sparingly soluble in water but can dissolve in organic solvents such as alcohol and ether .
Scientific Research Applications
1,8-Dinitronaphthalene has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and high-energy materials.
Biology and Medicine: Investigated for its potential use in the development of pharmaceuticals and as a reagent in biochemical assays.
Industry: Employed in the production of explosives and as a precursor for other chemical compounds
Safety and Hazards
1,8-Dinitronaphthalene is a suspected carcinogen . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is sensitive to heat and shock, and may react violently if exposed to these conditions . It is recommended to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
Future Directions
A new process has been implemented for synthesizing 1,5-dinitronaphthalene and 1,8-dinitronaphthalene from a naphthalene organic solvent solution and concentrated nitric acid in a continuous flow microchannel reactor . This method is simple, safe to operate, can continuously produce the products at high yield, and has small environmental pollution .
Mechanism of Action
Target of Action
1,8-Dinitronaphthalene is a derivative of naphthalene, carrying nitro groups at positions 1 and 8
Mode of Action
It is synthesized from the nitration reaction of 1-nitronaphthalene with no2 as the nitration reagent . The formation pathway of dinitronaphthalene from this reaction may involve a radical reaction mechanism .
Action Environment
This compound is sensitive to heat and shock , indicating that environmental factors such as temperature and physical disturbances can influence its action, efficacy, and stability. Moreover, the synthesis of this compound involves a nitration reaction, which can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dinitronaphthalene can be synthesized through the nitration of naphthalene. The process involves the reaction of naphthalene with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature range of 15-80°C in an organic solvent like dichloroethane .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of mixed acid nitration. The process includes dissolving naphthalene in an organic solvent, followed by the addition of the nitrating mixture. The reaction mixture is stirred and maintained at the desired temperature for several hours. After completion, the product is isolated through filtration and purification steps .
Chemical Reactions Analysis
Types of Reactions: 1,8-Dinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrazine hydrate or catalytic hydrogenation.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 1,8-Diaminonaphthalene.
Substitution: Derivatives with substituted functional groups at the nitro positions.
Comparison with Similar Compounds
1,5-Dinitronaphthalene: Another isomer with nitro groups at the 1 and 5 positions.
1,3-Dinitronaphthalene: Nitro groups at the 1 and 3 positions.
1,4-Dinitronaphthalene: Nitro groups at the 1 and 4 positions.
Uniqueness: 1,8-Dinitronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to other isomers, it has distinct properties and uses, particularly in the synthesis of dyes and high-energy materials .
Properties
IUPAC Name |
1,8-dinitronaphthalene | |
---|---|---|
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InChI |
InChI=1S/C10H6N2O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H | |
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InChI Key |
AVCSMMMOCOTIHF-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
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Molecular Formula |
C10H6N2O4 | |
Record name | 1,8-DINITRONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID9025166 | |
Record name | 1,8-Dinitronaphthalene | |
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Molecular Weight |
218.17 g/mol | |
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Physical Description |
1,8-dinitronaphthalene appears as yellow crystals. (NTP, 1992), Yellow solid; [CAMEO] Yellow crystalline powder; [MSDSonline] | |
Record name | 1,8-DINITRONAPHTHALENE | |
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Record name | 1,8-Dinitronaphthalene | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
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Vapor Density |
7.51 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.00000428 [mmHg] | |
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CAS No. |
602-38-0 | |
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Record name | Naphthalene, 1,8-dinitro- | |
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Melting Point |
340 to 342 °F (NTP, 1992) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,8-dinitronaphthalene?
A1: this compound has the molecular formula C10H6N2O4 and a molecular weight of 218.16 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Research has utilized various spectroscopic techniques to characterize this compound. UV-Vis absorption spectra reveal characteristic peaks, with peak wavelengths reported at 199.5 nm, 229.5 nm, and 303 nm. [] Researchers have also investigated the electronic structure and transitions associated with these absorption bands. [] Additionally, Raman spectroscopy has been employed to study lattice vibrations and phase transitions in this compound. []
Q3: How does the solubility of this compound vary across different solvents?
A3: Studies have explored the solubility of this compound in various organic solvents. For instance, its solubility in nine different organic solvents was measured at temperatures ranging from 273.15 K to 308.15 K. [] Researchers have also investigated its solubility in mixed solvent systems, such as acetone + methanol, toluene + methanol, and acetonitrile + methanol. []
Q4: Can this compound be synthesized catalytically?
A4: Yes, this compound can be synthesized via the nitration of naphthalene. Researchers have explored the use of heteropolyacid loaded catalysts, specifically phosphotungstic acid loaded on a zirconia/zeolite molecular sieve, for this reaction. [] This catalyst system has shown promising results in enhancing the selectivity towards this compound formation. [] Another study investigated HZSM-5-supported phosphotungstic acid as a catalyst for the regioselective nitration of naphthalene. []
Q5: Have there been any computational studies on this compound?
A5: Yes, researchers have used computational methods to investigate the conformation of this compound. By measuring molar Kerr constants and dipole moments, and comparing them with calculated values, they estimated the twisting angle between the nitro groups and the naphthalene ring to be between 60–70°. []
Q6: What is the electrochemical behavior of this compound?
A6: The electrochemical behavior of this compound has been studied using various techniques. Researchers have employed voltammetric methods, specifically differential pulse voltammetry (DPV), to determine this compound concentrations. [, , ] These studies utilized silver solid amalgam electrodes, both in traditional and modified forms, showcasing the compound's reduction behavior. [, , ] Additionally, polarographic and coulometric studies have provided insights into the reduction mechanisms of this compound and related compounds. []
Q7: What analytical techniques are used to quantify this compound?
A7: Various analytical methods are employed for the quantification of this compound. Voltammetric techniques, especially differential pulse voltammetry, have been successfully applied for its determination, achieving low detection limits. [, , ] Infrared (IR) spectroscopy also offers a quantitative analysis method, particularly for mixtures containing this compound and 1,5-dinitronaphthalene. [] This method relies on measuring the relative absorption intensities at two characteristic wavelengths, offering a way to determine the composition of these mixtures. []
Q8: What are some key milestones in the research on this compound?
A8: Early research focused on understanding the fundamental properties of this compound, including its electronic structure [], phase transitions [], and electrochemical behavior []. Later studies explored its synthesis via catalytic nitration [, ] and its use as a cathode material in batteries []. The development of sensitive and selective analytical methods for its detection and quantification has also been a significant area of research. [, , ]
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